molecular formula C11H10N2O4 B057345 Ethyl 5-nitroindole-2-carboxylate CAS No. 16732-57-3

Ethyl 5-nitroindole-2-carboxylate

Cat. No. B057345
CAS RN: 16732-57-3
M. Wt: 234.21 g/mol
InChI Key: DVFJMQCNICEPAI-UHFFFAOYSA-N
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Patent
US08486984B2

Procedure details

To a solution of ethyl-5-nitro-1H-indole-2-carboxylate (22.7 g, 96.83 mg) in ethanol (EtOH) (150 ml) sodium hydroxide (11.62 g, 290.5 mmol) was added. The mixture was stirred at room temperature for 16 h. During this time a brown solid formed. After evaporation of the solvent under reduced pressure the residue was suspended in water and HCl was added. The color of the precipitate changed from brown to yellow. After filtration the residue was washed with water and dried in a vacuum oven at 50° C. to give the product as a brown powder (19.53 g, 98%).
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([N+:15]([O-:17])=[O:16])=[CH:10][CH:9]=2)=[O:5])C.C(O)C>>[N+:15]([C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:14]2)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During this time a brown solid formed
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure the residue
ADDITION
Type
ADDITION
Details
HCl was added
FILTRATION
Type
FILTRATION
Details
After filtration the residue
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.53 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.